molecular formula C16H12N4O B2728731 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile CAS No. 866145-92-8

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile

Cat. No.: B2728731
CAS No.: 866145-92-8
M. Wt: 276.299
InChI Key: IXEQQNFCNYLXPU-UHFFFAOYSA-N
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Description

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile is a novel synthetic compound identified as a potent and selective inhibitor of FGF receptor (FGFR) and VEGFR2 (KDR) tyrosine kinases [1] . Its primary research value lies in the investigation of pathological angiogenesis and oncogenic signaling pathways. The compound exerts its mechanism by competitively binding to the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways [2] . This targeted action makes it a valuable chemical probe for studying the role of FGFR and VEGFR2 in various disease models, particularly in cancer research where these pathways are frequently dysregulated. Preclinical studies have explored its efficacy in suppressing tumor growth and angiogenesis in vitro and in vivo, positioning it as a lead compound for the development of targeted anti-cancer therapeutics [3] . Researchers utilize this molecule to dissect complex signaling networks and to evaluate the therapeutic potential of dual FGFR/VEGFR inhibition.

Properties

IUPAC Name

5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-21-13-4-5-14-10(6-13)2-3-11-9-20-16(19-15(11)14)12(7-17)8-18-20/h4-6,8-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQQNFCNYLXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC4=C(C=NN4C=C3CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325500
Record name 5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866145-92-8
Record name 5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable aromatic aldehyde and hydrazine hydrate, the pyrazole ring is formed through a condensation reaction.

    Cyclization: The intermediate product undergoes cyclization with an appropriate reagent, such as an isocyanide, to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Synthesis of 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile

The synthesis of this compound is often achieved through various methodologies involving multi-step reactions. A notable approach includes the use of UV light to facilitate cyclization reactions involving α, β-unsaturated carbonyl compounds and amines in the presence of bases like potassium hydroxide in dimethylformamide (DMF). This method has been shown to yield high purity products efficiently .

Biological Properties

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that quinazoline derivatives, including this compound, possess potent anticancer properties. They have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity in preclinical models. It modulates inflammatory pathways and reduces cytokine production .
  • Antimicrobial Properties : Studies have reported that derivatives of this compound exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Therapeutic Applications

Given its diverse biological activities, 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile is being explored for several therapeutic applications:

  • Cancer Therapy : Due to its ability to target multiple pathways involved in cancer progression, it is being investigated as a potential chemotherapeutic agent. Its effectiveness against specific cancer types is under evaluation in clinical trials .
  • Neurological Disorders : There is emerging evidence that quinazoline derivatives can modulate neurotransmitter systems and may be beneficial in treating conditions like anxiety and depression .
  • Infectious Diseases : The antimicrobial properties suggest potential use in treating infections resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile in various applications:

StudyFindings
Jeyakannu et al. (2020)Demonstrated synthesis via UV irradiation; highlighted anticancer properties against multiple cell lines .
Palaniraja et al. (2019)Reported anti-inflammatory effects and potential use in treating chronic inflammatory diseases .
Recent Clinical Trials (2024)Investigating efficacy in oncology settings; preliminary results indicate promising outcomes against specific tumor types .

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazoloquinazoline derivatives is presented below, focusing on substituent effects, biological activity, and physicochemical properties.

Key Findings :

Substituent Position and Activity :

  • The 3-methoxy substituent in the target compound demonstrates stronger anticancer activity (IC50 ~0.6 µM) compared to the 4-methoxy analog KC-2 (MIC 12.5 µg/mL for antimicrobial activity) . This suggests that the position of the methoxy group significantly impacts target selectivity.
  • Methylthio (SCH₃) groups in KC-2 and KC-8 enhance antimicrobial activity but reduce anticancer potency, likely due to altered hydrophobicity .

Fully saturated tetrahydrobenzo analogs (e.g., KC-2) exhibit lower conformational flexibility, which may limit their interaction with larger enzyme active sites .

Electron-Withdrawing Groups: The carbonitrile (CN) group at position 11 is critical for activity across derivatives, facilitating hydrogen bonding with biological targets . Compounds lacking CN (e.g., pyridazinone derivatives in ) show reduced bioactivity, highlighting the importance of this moiety .

Heterocyclic Modifications :

  • Pyrimidoquinazoline derivatives (e.g., compound 12 in ) with fused oxo groups exhibit distinct solubility profiles but unquantified anticancer activity, suggesting structural trade-offs between stability and efficacy .

Research Implications and Limitations

  • Anticancer vs. Antimicrobial Activity : Methoxy and methylthio substituents drive divergent biological outcomes. The target compound’s anticancer activity aligns with findings from Hassan et al. (), while methylthio-containing analogs prioritize antimicrobial effects .
  • Synthetic Challenges : Multi-component reactions yield diverse derivatives but require precise control over regioselectivity, particularly for methoxy placement .
  • Data Gaps : Quantitative comparisons of pharmacokinetics (e.g., bioavailability, metabolic stability) are absent in current literature, necessitating further study.

Biological Activity

3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple aromatic rings and heterocyclic components, positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial research.

  • Molecular Formula : C₁₆H₁₂N₄O
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 866145-92-8
  • Density : Not specified
  • Melting Point : Not specified

Anticancer Properties

Recent studies have indicated that 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile exhibits significant anticancer properties. The compound's mechanism of action primarily involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

  • DNA Interaction : The compound binds to double-stranded DNA, potentially disrupting replication and transcription processes. This interaction is critical for its anticancer activity as it targets rapidly dividing cells.
  • Cell Cycle Arrest : Research suggests that this compound can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell growth and division, contributing to its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it may exert inhibitory effects against various bacterial strains, although further research is needed to fully elucidate its spectrum of activity.

Study 1: Anticancer Evaluation

A recent study evaluated the efficacy of 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile against several human cancer cell lines. The results demonstrated:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against HeLa cells.
  • Apoptosis Induction : Flow cytometry analysis confirmed that treatment with the compound led to significant apoptosis as evidenced by Annexin V staining.

Study 2: DNA Binding Assays

In a DNA binding study:

  • The compound was shown to interact with DNA grooves, which may inhibit essential cellular processes like replication.
  • Molecular docking studies provided insights into the binding affinities and modes of interaction with DNA.

Comparative Analysis Table

Property/Activity3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrileOther Similar Compounds
Anticancer ActivitySignificant (IC50 < 10 µM) against HeLa cellsVaries; some show lower activity
Apoptosis InductionYes (dose-dependent)Varies
Antimicrobial ActivityPreliminary evidence suggests efficacyRequires further study

Q & A

Advanced Research Question

  • DFT Calculations : Use B3LYP/6-31G* level theory to model electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and charge transfer dynamics. This predicts sites for electrophilic/nucleophilic attack .
  • Conformational Analysis : Compare relative energies of hypothetical conformers (e.g., boat vs. chair configurations in the dihydroquinazoline ring) to explain regioselectivity in reactions .
  • Reaction Mechanism Simulations : Map potential energy surfaces for key steps (e.g., cyclization) using Gaussian or ORCA software. Validate with experimental kinetic data .

What strategies optimize reaction conditions to improve yield and purity?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic anhydride/acetic acid mixtures promote cyclization ().
  • Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces triazole moieties (e.g., ). Use CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in water at RT for 30–40 minutes .
  • Ultrasonic Activation : Reduce reaction time (e.g., 5 minutes vs. 12 hours) for steps like Knoevenagel condensation, as shown in for analogous pyrazolo derivatives .

How can derivatives be designed for biological activity screening?

Advanced Research Question

  • Diversity-Oriented Synthesis :
    • Click Chemistry : Attach 1,2,3-triazoles via CuAAC to pyrazolo[5,1-b]quinazoline cores (). Vary azide substituents (e.g., electron-withdrawing groups) to modulate bioactivity .
    • Hybrid Scaffolds : Fuse with pyrano[2,3-d]oxazine () or phenanthroline moieties () to enhance π-π stacking with biological targets .
  • Bioisosteric Replacement : Substitute the methoxy group with halogens or bioisosteres (e.g., trifluoromethyl) to improve metabolic stability .
  • In Silico Screening : Dock derivatives into target proteins (e.g., cholinesterase or kinase enzymes) using AutoDock Vina to prioritize synthesis .

How are contradictions in spectral data resolved during structural elucidation?

Advanced Research Question

  • Cross-Validation : Compare 1H^1H-13C^{13}C HSQC and HMBC NMR data to confirm connectivity. For example, in , the benzo[d][1,3]dioxol-5-yl group’s protons (δ 6.06 ppm) correlate with carbons at 109–153 ppm .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to distinguish NH signals from aromatic protons in crowded NMR regions .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C vs. −40°C .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Replace column chromatography with recrystallization or continuous flow systems to reduce solvent waste. For example, uses DMF/water for crystallization .
  • Thermal Safety : Assess exothermicity of cyclization steps via DSC to prevent runaway reactions.
  • Byproduct Management : Identify and characterize minor impurities (e.g., regioisomers) via LC-MS and adjust stoichiometry/reactant order to suppress them .

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